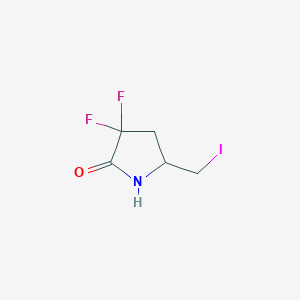![molecular formula C18H21ClN2O2 B2371057 N-[2-(4-tert-butylphenoxy)ethyl]-2-chloropyridine-3-carboxamide CAS No. 1147510-52-8](/img/structure/B2371057.png)
N-[2-(4-tert-butylphenoxy)ethyl]-2-chloropyridine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-[2-(4-tert-butylphenoxy)ethyl]-2-chloropyridine-3-carboxamide” is a complex organic compound. It contains a pyridine ring, which is a basic aromatic ring with a nitrogen atom. It also has a carboxamide group (-CONH2), which is a common functional group in biochemistry, and a tert-butylphenoxy group, which is a type of ether .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a pyridine ring, a carboxamide group, and a tert-butylphenoxy group. The pyridine ring is aromatic and planar, while the carboxamide group can participate in hydrogen bonding. The tert-butylphenoxy group is a bulky, hydrophobic group .
Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the pyridine ring, the carboxamide group, and the tert-butylphenoxy group. The pyridine ring can undergo electrophilic substitution reactions, while the carboxamide group can participate in various reactions involving the carbonyl group or the amide nitrogen .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the pyridine ring and the carboxamide group could confer polarity and the ability to participate in hydrogen bonding, affecting properties such as solubility and boiling/melting points. The tert-butylphenoxy group is a bulky, hydrophobic group, which could affect the compound’s behavior in a nonpolar environment .
Aplicaciones Científicas De Investigación
Synthesis and Material Science
- The compound has been involved in the synthesis and properties of ortho-linked polyamides, showcasing its utility in creating materials with useful levels of thermal stability, highlighted by high glass transition temperatures and significant resistance to thermal degradation. This demonstrates its potential in the development of new polymeric materials (Hsiao, Yang, & Chen, 2000).
Chemical Synthesis Methodologies
- It plays a role in chemical synthesis methodologies, such as in the expedient phosphine-catalyzed annulation processes. This has led to the creation of highly functionalized tetrahydropyridines, underlining its importance in facilitating complex chemical reactions (Zhu, Lan, & Kwon, 2003).
Environmental Science
- In environmental science, the structural analogs of this compound have been analyzed for their temporal concentration changes in freshwater streams, contributing to understanding the impact of organic pollutants and regulatory measures on environmental safety (Quednow & Püttmann, 2009).
Pharmaceutical Research
- While excluding direct drug use and side effects, the compound and its derivatives have been subject to quantitative structure-activity relationship (QSAR) modelling studies. These studies predict biological activities against specific targets, aiding in the discovery of new therapeutic agents with potential applications in combating diseases like tuberculosis (Abdullahi, Adeniji, Arthur, & Musa, 2020).
Catalysis and Oxidation Processes
- New derivatives related to this compound have been synthesized and evaluated for their catalytic activity in cyclohexene oxidation. This highlights its role in developing new catalysts for industrial and chemical processes (Saka, Çakır, Bıyıklıoğlu, & Kantekin, 2013).
Direcciones Futuras
Future research on this compound could involve studying its synthesis, its physical and chemical properties, and its potential biological activity. This could involve in vitro and in vivo studies to determine its mechanism of action, as well as studies to optimize its synthesis and characterize its properties .
Propiedades
IUPAC Name |
N-[2-(4-tert-butylphenoxy)ethyl]-2-chloropyridine-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21ClN2O2/c1-18(2,3)13-6-8-14(9-7-13)23-12-11-21-17(22)15-5-4-10-20-16(15)19/h4-10H,11-12H2,1-3H3,(H,21,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXNHXGZDIKZQIN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)OCCNC(=O)C2=C(N=CC=C2)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(4-tert-butylphenoxy)ethyl]-2-chloropyridine-3-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N,N-diethyl-2-((3-(2-methoxyphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide](/img/structure/B2370974.png)
![N-(6-acetamidobenzo[d]thiazol-2-yl)-4-(N,N-bis(2-methoxyethyl)sulfamoyl)benzamide](/img/structure/B2370976.png)
![1-{[4-(4-Tert-butyl-1,3-thiazol-2-yl)-2-thienyl]sulfonyl}azepane](/img/structure/B2370980.png)
![N-Ethyl-N-[(4-fluorophenyl)-phenylmethyl]prop-2-enamide](/img/structure/B2370981.png)
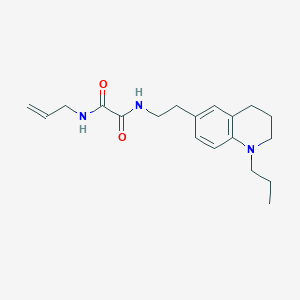
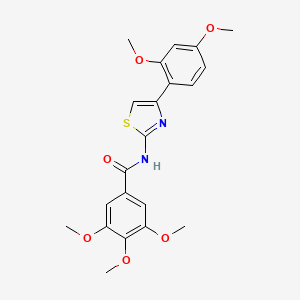
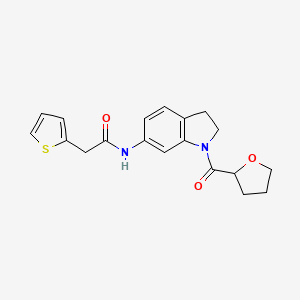
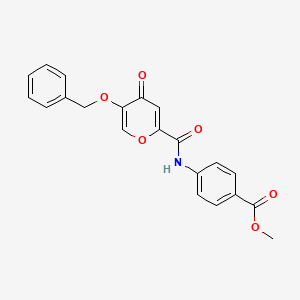
![N-Ethyl-2-[4-(5-methyl-1,3,4-thiadiazol-2-yl)piperazin-1-yl]pyrimidin-4-amine](/img/structure/B2370992.png)
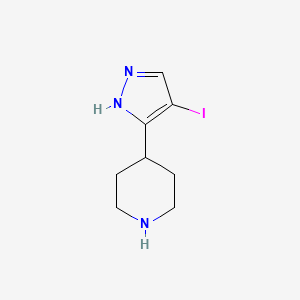
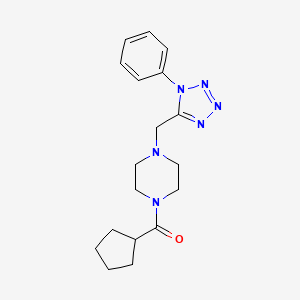
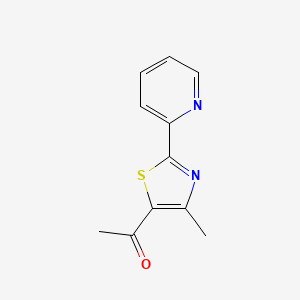
![N-(1-(6-fluorobenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2370996.png)
